2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
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Overview
Description
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridazinone core, a phenyl group, and a triazole moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the phenyl group and the triazole moiety. Common reagents used in these reactions include hydrazine derivatives, phenylhydrazine, and triazole precursors. The reaction conditions often involve refluxing in solvents such as ethanol or acetonitrile, with catalysts like acetic acid or sulfuric acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or triazole moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets. The pyridazinone core can interact with enzymes or receptors, modulating their activity. The triazole moiety may enhance binding affinity or specificity, while the phenyl group can contribute to the compound’s overall stability and solubility. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-oxo-3-methylpyridazin-1(6H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
- 2-(6-oxo-3-ethylpyridazin-1(6H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
Uniqueness
Compared to similar compounds, 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide stands out due to its phenyl group, which can enhance its binding properties and stability
Properties
Molecular Formula |
C21H18N6O2 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-(6-oxo-3-phenylpyridazin-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H18N6O2/c28-20(24-18-8-6-16(7-9-18)12-26-15-22-14-23-26)13-27-21(29)11-10-19(25-27)17-4-2-1-3-5-17/h1-11,14-15H,12-13H2,(H,24,28) |
InChI Key |
PVIYZDBUSHUHRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Origin of Product |
United States |
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